molecular formula C17H18N2O4 B4966582 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide

2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No. B4966582
M. Wt: 314.34 g/mol
InChI Key: WBWQQJDWMUCLEY-UHFFFAOYSA-N
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Description

2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide, also known as INA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide involves the inhibition of COX-2 activity by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which leads to a decrease in inflammation and pain. The selectivity of 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide for COX-2 is due to the presence of a bulky isopropyl group, which prevents it from binding to the active site of COX-1.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide in lab experiments is its selectivity for COX-2, which allows for the specific inhibition of this enzyme without affecting the activity of COX-1. This selectivity makes 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide a valuable tool for studying the role of COX-2 in various disease states. However, one limitation of using 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide. Another area of research could focus on the use of 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to investigate the potential of 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide is a potent inhibitor of COX-2 that has been widely used in scientific research. Its selectivity for COX-2 makes it a valuable tool for studying the role of this enzyme in various biological processes. The synthesis of 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide involves the reaction between 2-isopropylphenol and 2-nitrophenylacetic acid in the presence of a catalyst. 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has some limitations, its potential as a therapeutic agent and a research tool warrants further investigation.

Synthesis Methods

The synthesis of 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide involves the reaction between 2-isopropylphenol and 2-nitrophenylacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has been extensively used in scientific research as a tool to study the role of COX-2 in various biological processes. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation, pain, and fever. 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This selectivity makes 2-(2-isopropylphenoxy)-N-(2-nitrophenyl)acetamide a valuable tool in studying the role of COX-2 in various disease states such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(2-nitrophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)13-7-3-6-10-16(13)23-11-17(20)18-14-8-4-5-9-15(14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWQQJDWMUCLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-nitrophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

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